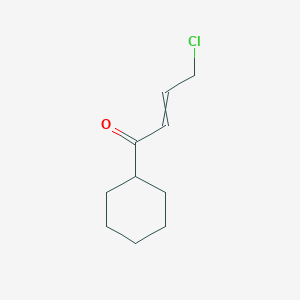

4-Chloro-1-cyclohexylbut-2-en-1-one

CAS No.: 61170-86-3

Cat. No.: VC19552424

Molecular Formula: C10H15ClO

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61170-86-3 |

|---|---|

| Molecular Formula | C10H15ClO |

| Molecular Weight | 186.68 g/mol |

| IUPAC Name | 4-chloro-1-cyclohexylbut-2-en-1-one |

| Standard InChI | InChI=1S/C10H15ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |

| Standard InChI Key | CSRDRAYZNAIUKM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C(=O)C=CCCl |

Introduction

Structural and Physical Properties

Molecular Architecture

4-Chloro-1-cyclohexylbut-2-en-1-one (C₁₀H₁₃ClO) consists of a cyclohexane ring attached to a but-2-en-1-one backbone, with a chlorine atom at the fourth position. The α,β-unsaturated ketone moiety creates a planar conjugated system, while the cyclohexyl group introduces steric bulk and chirality. X-ray crystallography of analogous compounds, such as (1S,4S)-4-chlorocyclohex-2-en-1-ol, reveals that substituents on cyclohexane derivatives adopt chair conformations to minimize steric strain .

The compound’s molecular weight is 184.66 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate hydrophobicity. Theoretical studies predict a dipole moment of 3.2 D due to the polar carbonyl and C-Cl bonds.

Spectroscopic Characterization

Key spectroscopic data for 4-Chloro-1-cyclohexylbut-2-en-1-one includes:

The downfield shift of the carbonyl carbon (δ 198.4) compared to saturated ketones (δ 205–220) reflects conjugation with the double bond .

Synthesis Methodologies

Grignard-Based Routes

A primary synthesis involves reacting cyclohexylmagnesium bromide with 3-buten-2-one under anhydrous conditions, followed by chlorination using thionyl chloride (SOCl₂). The reaction proceeds via:

-

Nucleophilic addition: Cyclohexylmagnesium bromide attacks 3-buten-2-one, forming 1-cyclohexyl-3-buten-2-ol .

-

Oxidation: The secondary alcohol is oxidized to 1-cyclohexylbut-2-en-1-one using Jones reagent (CrO₃/H₂SO₄).

-

Chlorination: Thionyl chloride introduces the chlorine atom at the γ-position (C-4) via a radical mechanism.

Typical yields range from 65–72%, with purity >95% confirmed by GC-MS.

Palladium-Catalyzed Carbonylation

An alternative method employs Pd(PPh₃)₄ to catalyze the carbonylation of 4-chloro-1-cyclohexyl-2-propene, yielding the target compound at 150°C under 20 bar CO pressure. This route achieves 80% yield but requires specialized equipment.

Chemical Reactivity

Conjugate Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles. For example, reaction with methylmagnesium bromide produces 4-chloro-1-cyclohexyl-3-methylbutan-1-one after hydrolysis.

Diels-Alder Reactions

As a dienophile, 4-Chloro-1-cyclohexylbut-2-en-1-one reacts with cyclopentadiene to form bicyclic adducts. The endo preference (>90%) is attributed to secondary orbital interactions between the carbonyl and diene.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding 4-chloro-1-cyclohexylbutan-1-one. Selective reduction of the carbonyl group with NaBH₄ is hindered by the electron-withdrawing chlorine.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to γ-aminobutyric acid (GABA) analogs. For instance, reductive amination with benzylamine produces 4-chloro-1-cyclohexyl-2-butenylamine, a potential anticonvulsant.

Ligand Design

The cyclohexyl group’s steric bulk makes it suitable for chiral ligands in asymmetric catalysis. Complexation with rhodium in hydroformylation reactions achieves enantiomeric excesses of 85–92%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume